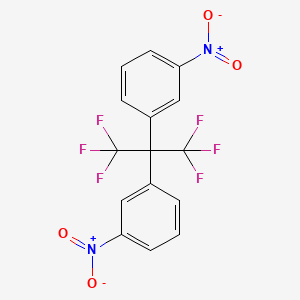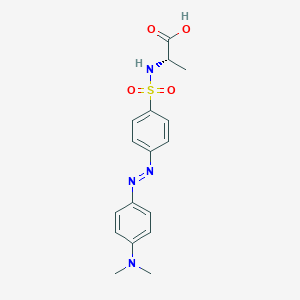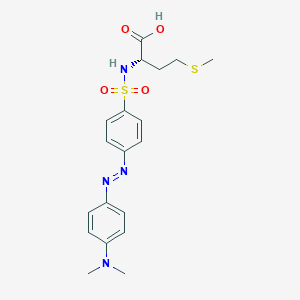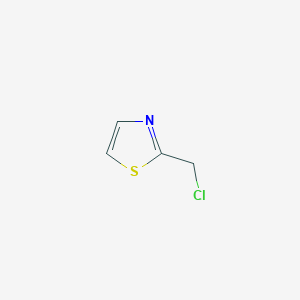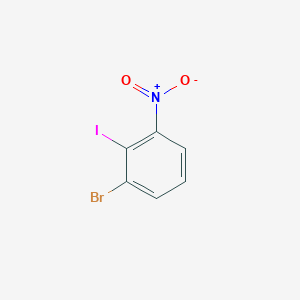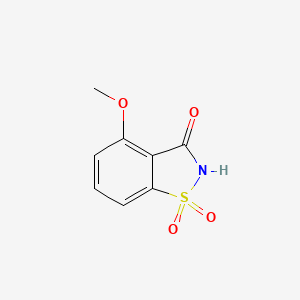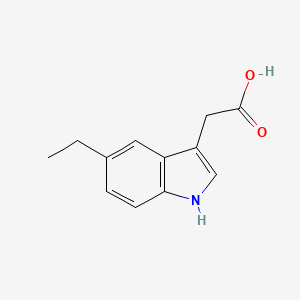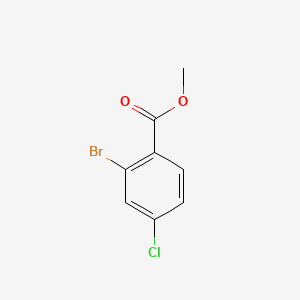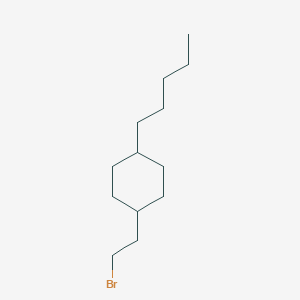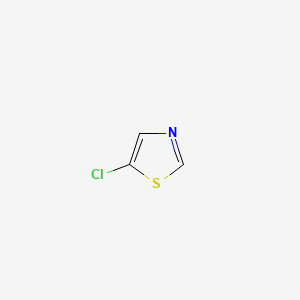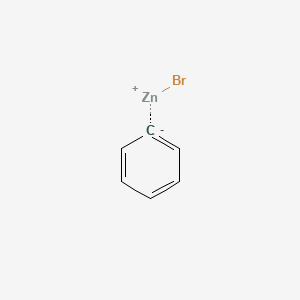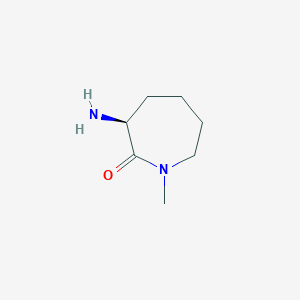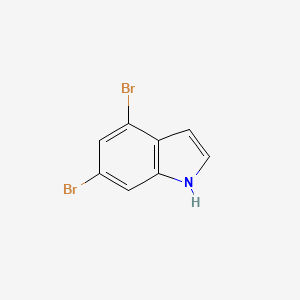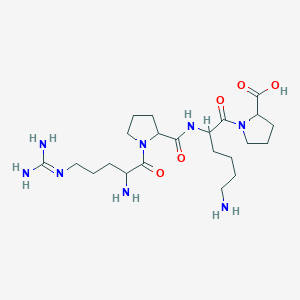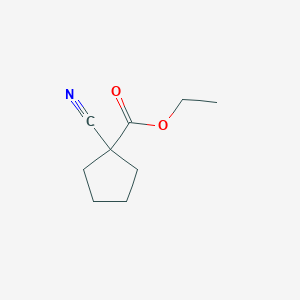
Ethyl 1-cyanocyclopentanecarboxylate
Vue d'ensemble
Description
Ethyl 1-cyanocyclopentanecarboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 1-cyanocyclopentanecarboxylate is1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 . This indicates that the molecule consists of a cyclopentane ring with a nitrile (CN) group and an ethyl ester (COOC2H5) group attached. Physical And Chemical Properties Analysis
Ethyl 1-cyanocyclopentanecarboxylate is a liquid at room temperature . It has a molecular weight of 167.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Applications
Ethyl 1-cyanocyclopentanecarboxylate is a versatile compound used in various synthesis and chemical applications. For instance, it has been utilized in the synthesis of fused heterocycles, as highlighted by Zoorob, Elsherbini, and Hamama (2012). They employed Ethyl 2-oxocyclododecanecarboxylate, a related compound, as a key intermediate for creating macrocyclic systems with nitrogen heterocycles, demonstrating the compound's utility in complex chemical synthesis (Zoorob et al., 2012).
In Agricultural and Horticultural Applications
In the agricultural sector, Ethyl 1-cyanocyclopentanecarboxylate's derivatives, like 1-Methylcyclopropene (1-MCP), have shown significant impact. Watkins (2006) detailed how 1-MCP, an ethylene perception inhibitor, has been widely adopted in the apple industry to maintain product quality. Its application has led to an explosion of research on its effects on fruits and vegetables, both for understanding ethylene's role in ripening and as a commercial technology (Watkins, 2006).
Biochemical and Physiological Research
From a biochemical perspective, Cruz-Jiménez et al. (2022) explored the use of Ethyl and methyl cyanoformate (Mander’s reagent) for C-selective ketone alcoxycarbonylations. They found these reagents could yield oxoalkenenitriles through deoxycyanation on 1,3-dicarbonyl compounds, marking an innovative approach in organic synthesis (Cruz-Jiménez et al., 2022).
Innovative Encapsulation Techniques
A notable innovation in encapsulation techniques involved the use of cucurbit[6]uril for encapsulating 1-Methylcyclopropene, a derivative of Ethyl 1-cyanocyclopentanecarboxylate. Zhang et al. (2011) demonstrated that this approach was effective for storing 1-MCP, a gaseous and unstable compound, enhancing its application in preserving horticultural products (Zhang et al., 2011).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, derivatives of Ethyl 1-cyanocyclopentanecarboxylate have been synthesized for potential therapeutic applications. Madhavi and Sreeramya (2017) synthesized a series of compounds derived from Ethyl 1-cyanocyclopentanecarboxylate for evaluating their antioxidant and anti-inflammatory activities. Their study indicated that compounds with phenolic substitution exhibited significant biological activities (Madhavi & Sreeramya, 2017).
Safety And Hazards
The safety information for Ethyl 1-cyanocyclopentanecarboxylate indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
Propriétés
IUPAC Name |
ethyl 1-cyanocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWIERPHIAKPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576921 | |
| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyanocyclopentanecarboxylate | |
CAS RN |
28247-14-5 | |
| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

